molecular formula C9H17NO2 B13580642 Ethyl 1-amino-2-methylcyclopentane-1-carboxylate

Ethyl 1-amino-2-methylcyclopentane-1-carboxylate

Cat. No.: B13580642
M. Wt: 171.24 g/mol
InChI Key: XASGIHFYDQQEMW-UHFFFAOYSA-N
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Description

Ethyl 1-amino-2-methylcyclopentane-1-carboxylate is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol It is a derivative of cyclopentane, featuring an amino group and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-amino-2-methylcyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with methylamine, followed by esterification with ethanol. The reaction conditions often include the use of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process would include precise control of temperature, pressure, and reactant concentrations to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-amino-2-methylcyclopentane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-amino-2-methylcyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-amino-2-methylcyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and produce desired effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-amino-2-methylcyclopentane-1-carboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its structural features allow for targeted interactions in various applications, making it a valuable compound in research and industry .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

ethyl 1-amino-2-methylcyclopentane-1-carboxylate

InChI

InChI=1S/C9H17NO2/c1-3-12-8(11)9(10)6-4-5-7(9)2/h7H,3-6,10H2,1-2H3

InChI Key

XASGIHFYDQQEMW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCC1C)N

Origin of Product

United States

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